(3,4-Dichloropyridin-2-yl)methanol

説明

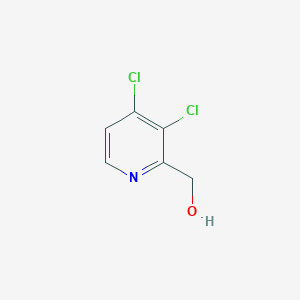

(3,4-Dichloropyridin-2-yl)methanol is a pyridine derivative characterized by a pyridine ring substituted with chlorine atoms at positions 3 and 4 and a hydroxymethyl (-CH2OH) group at position 2. Its molecular formula is C6H5Cl2NO, with a molecular weight of 192.02 g/mol. This compound is primarily utilized as a pharmaceutical intermediate or chemical precursor in organic synthesis, particularly in the development of heterocyclic compounds . The chlorine substituents enhance the molecule’s electron-withdrawing properties, influencing its reactivity and stability in synthetic pathways.

特性

IUPAC Name |

(3,4-dichloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHVRZUGLAROJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103949-59-3 | |

| Record name | (3,4-dichloropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

The reduction proceeds via nucleophilic attack by the hydride ion on the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol. Critical parameters include:

-

Solvent : Polar aprotic solvents (e.g., ethanol, THF) enhance hydride availability.

-

Temperature : Reductions are typically conducted at 0–25°C to mitigate side reactions.

-

Stoichiometry : A 1:1 molar ratio of ester to NaBH₄ suffices for complete conversion.

Chlorination of Hydroxymethylpyridine Derivatives

Introducing chlorine substituents to a pre-functionalized hydroxymethylpyridine core represents a viable alternative. The synthesis of 2,3-dichloropyridine via diazotization and Sandmeyer reactions provides a conceptual framework. For This compound , this approach could involve:

Stepwise Chlorination Protocol

-

Amination and Diazotization :

-

Second Chlorination :

-

Repeat diazotization or employ electrophilic chlorination (e.g., Cl₂/FeCl₃) to install the remaining chlorine.

-

Key Considerations

-

Protection of Hydroxymethyl : The alcohol group may require protection (e.g., as a silyl ether or acetate) to prevent oxidation during chlorination.

-

Yield and Selectivity : Sequential chlorination risks overhalogenation or incorrect regiochemistry. The Sandmeyer reaction in achieved 60% yield for 2,3-dichloropyridine, suggesting comparable efficiency for the target compound.

Comparative Analysis of Methodologies

*Estimated based on analogous reactions.

†Theoretical projection based on.

Experimental Optimization and Scalability

Ester Reduction Pathway

-

Synthesis of 3,4-Dichloropyridine-2-carboxylate :

-

Reduction Conditions :

Chlorination Pathway

-

Protection : Treat 2-hydroxymethylpyridine with tert-butyldimethylsilyl chloride (TBDMSCl) to form the silyl ether.

-

First Chlorination : Diazotize 3-aminopyridine derivative, substitute with Cl using CuCl.

-

Second Chlorination : Electrophilic chlorination at position 4 using Cl₂/FeCl₃.

-

Deprotection : Remove TBDMS group with tetrabutylammonium fluoride (TBAF).

科学的研究の応用

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of (3,4-Dichloropyridin-2-yl)methanol exhibit significant anti-inflammatory properties. For instance, a series of synthesized compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The results indicated that certain derivatives showed promising IC values against COX-1 and COX-2 enzymes, suggesting potential use in treating inflammatory conditions .

Table 1: Inhibitory Potency of this compound Derivatives

| Compound | COX-1 IC (µM) | COX-2 IC (µM) |

|---|---|---|

| Compound A | 12.5 | 10.0 |

| Compound B | 15.0 | 8.5 |

| Compound C | 10.0 | 9.0 |

Anticancer Research

Another significant application of this compound is in anticancer research. Studies have shown that compounds derived from this structure can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: BCL6 Inhibition

A notable case study involved the synthesis of inhibitors targeting the BCL6 protein, which is implicated in several cancers. The derivatives based on this compound demonstrated effective binding affinity to BCL6, indicating their potential as therapeutic agents in oncology .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It can be used to create various functionalized derivatives through reactions such as alkylation and acylation. This versatility makes it valuable for developing new pharmaceuticals and agrochemicals.

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Product |

|---|---|---|

| Alkylation | KOH, Alkyl Halide | Alkylated Derivative |

| Acylation | Acetic Anhydride | Acetylated Derivative |

| Coupling | Pd-catalyzed coupling with aryl halides | Aryl-substituted Product |

作用機序

The mechanism of action of (3,4-Dichloropyridin-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Variations

The biological and chemical behavior of pyridine derivatives is heavily influenced by substituent positions and functional groups. Below is a comparative analysis of (3,4-Dichloropyridin-2-yl)methanol and its analogues:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Chlorine Substitution Patterns: The 3,4-dichloro configuration in the target compound creates a steric and electronic environment distinct from the 3,5-dichloro isomer . Mono-chlorinated analogues like (4-Chloropyridin-2-yl)-methanol lack the electron-withdrawing synergy of dual chlorines, reducing their reactivity in nucleophilic substitutions.

Functional Group Modifications: The difluoromethyl group in [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol introduces fluorine’s electronegativity and lipophilicity, making this compound more suited for hydrophobic interactions in agrochemical applications. Methoxy groups in (3,4-Dimethoxy-pyridin-2-yl)-methanol are electron-donating, contrasting with chlorine’s electron-withdrawing nature. This difference impacts hydrogen-bonding capacity and solubility in polar solvents.

Molecular Weight and Applications: Higher molecular weight compounds like [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol (228.02 g/mol) may exhibit slower metabolic clearance, favoring pesticidal use. Lower-weight derivatives such as (4-Chloropyridin-2-yl)-methanol (157.57 g/mol) are more likely to serve as intermediates in rapid synthetic steps.

生物活性

(3,4-Dichloropyridin-2-yl)methanol is a pyridine derivative that has garnered interest in various fields of biological research due to its unique structure and potential pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClNO, characterized by a pyridine ring substituted with two chlorine atoms at the 3rd and 4th positions and a hydroxymethyl group at the 2nd position. This specific arrangement contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biomolecules, while the chlorine atoms may participate in halogen bonding, influencing enzyme activity and receptor interactions. These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities.

Biological Activities

-

Anti-inflammatory Effects :

- Research indicates that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, certain derivatives demonstrated IC values ranging from 19.45 µM to 42.1 µM against COX-1 and COX-2 enzymes, respectively .

- Neuropathic Pain Modulation :

-

Anticancer Potential :

- The compound's structural properties have been explored for their potential to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation linked to cancer progression. Some derivatives have shown promising inhibitory activity against TRKA with IC values in the nanomolar range .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | IC Value | Reference |

|---|---|---|---|

| COX-1 Inhibition | COX-1 | 19.45 µM | |

| COX-2 Inhibition | COX-2 | 42.1 µM | |

| TRPV3 Antagonism | TRPV3 | Not specified | |

| TRKA Inhibition | TRKA | 56 nM |

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been performed on various derivatives of this compound. Modifications to the phenyl ring and substituents on the pyridine nucleus have been shown to significantly impact biological activity:

- Ortho-substituted Derivatives : Enhanced anti-inflammatory effects were observed with ortho-substituents that optimize π-π interactions with target enzymes.

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the phenyl ring has been linked to increased potency against COX enzymes .

化学反応の分析

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl derivatives. Key reagents and outcomes include:

Mechanistic Notes :

- PCC selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids .

- Strong oxidizing agents like KMnO₄ require acidic conditions to drive complete oxidation to the acid.

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 3 and 4 participate in substitution reactions with nucleophiles:

Key Trends :

- Position 3 is more reactive due to electron-withdrawing effects from the adjacent chlorine .

- Steric hindrance at position 4 reduces substitution efficiency unless forced by excess nucleophile .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridine ring:

Critical Parameters :

- Chemoselectivity depends on ligand choice (e.g., XPhos suppresses homocoupling) .

- Electron-deficient pyridines require electron-rich catalysts (e.g., Pd with π-accepting ligands) .

Esterification and Protection

The hydroxymethyl group is esterified or protected for synthetic intermediates:

Applications :

- Mesylates serve as leaving groups for subsequent SN2 reactions .

- Acetates protect alcohols during multi-step syntheses .

Reduction Reactions

Selective reductions modify the hydroxymethyl group or pyridine ring:

Challenges :

Q & A

Q. What are the recommended synthetic routes for (3,4-Dichloropyridin-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation and hydroxylation of pyridine precursors. For example, chlorination of pyridinyl intermediates using reagents like POCl₃ or SOCl₂ under reflux conditions (60–80°C) can introduce chlorine atoms. Subsequent reduction or hydroxylation steps (e.g., NaBH₄-mediated reduction of ketones or aldehydes) yield the methanol group. Optimizing solvent choice (e.g., DMSO for polar reactions) and stoichiometry of fluorinating/chlorinating agents is critical for yield improvement . Parallel methods for structurally similar compounds, such as (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, suggest that inert atmospheres (N₂/Ar) and controlled temperatures (e.g., 50–70°C) minimize side reactions .

Table 1 : Example Reaction Conditions for Pyridinyl Methanol Derivatives

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-iodopyridin-3-yl | NaBH₄ | Ethanol | 25 | 68 | |

| 4-Methoxypyridin-2-yl | POCl₃ | Toluene | 80 | 72 |

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the compound. Recrystallization using ethanol/water mixtures (1:3 ratio) enhances purity. Analytical validation requires HPLC (C18 column, methanol-water mobile phase, UV detection at 254 nm) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structural integrity. For trace impurities, GC-MS with a DB-5 column can identify volatile byproducts . Standards from forensic or toxicology categories (e.g., matrix-matched calibration) improve accuracy .

Q. What are the primary biological applications of this compound in preclinical research?

- Methodological Answer : The compound is explored as a bioactive scaffold in antimicrobial and anticancer studies. For example, analogs like (2,4-Dimethyl-1H-pyrrol-3-yl)methanol demonstrate dose-dependent cytotoxicity in MTT assays (IC₅₀ = 12–45 µM against HeLa cells). Researchers modify substituents (e.g., chloro vs. methoxy groups) to optimize solubility and binding affinity to target proteins (e.g., kinases) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data or synthetic yields reported for this compound?

- Methodological Answer : Contradictions may arise from variations in experimental protocols (e.g., solvent purity, reaction time). Systematic replication under controlled conditions (e.g., using anhydrous solvents, standardized equipment) is essential. Cross-validate NMR/IR data with computational tools (e.g., DFT simulations for expected peaks). For yield discrepancies, design factorial experiments (e.g., Taguchi method) to isolate critical factors like temperature or catalyst loading .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : SAR studies involve synthesizing analogs with systematic substitutions (e.g., replacing Cl with F or CH₃) and evaluating their bioactivity. High-throughput screening (HTS) in enzyme inhibition assays (e.g., kinase panels) identifies key functional groups. Computational docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. For example, trifluoromethyl groups in (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol enhance metabolic stability by reducing CYP450 interactions .

Q. How can reaction mechanisms for this compound synthesis be elucidated?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., D₂O for hydroxylation steps) and kinetic analysis (Eyring plots for activation parameters). Spectroscopic monitoring (in situ FTIR or Raman) tracks intermediate formation. For example, in fluorinated pyridinyl methanol synthesis, ¹⁹F NMR captures transient intermediates like aryl fluorides . Collaborative studies with computational chemists (DFT for transition states) further clarify pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。